1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Description
This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and cyclization processes.
The compound is synthesized via methods involving halogenated precursors, such as 1-bromo-2-iodobenzene, coupled with alkynylation or vinylation under palladium/copper catalysis . Its reactivity in intramolecular Heck reactions enables the formation of eight-membered dibenzoxocine rings under specific catalytic conditions (Pd(OAc)₂, KOAc, TBAB in DMF) .
Properties
IUPAC Name |
1-bromo-2-[(2-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVTYLOXWGCLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279107 | |
| Record name | 1-bromo-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-50-4 | |
| Record name | NSC11287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(2-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[(2-methylphenoxy)methyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(2-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated benzene with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-[(2-methylphenoxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(2-methylphenoxy)methyl]benzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the brominated benzene and the boronic acid.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on formula.
Key Observations:
- Electron Effects : The difluoromethoxy group in 1-bromo-2-(difluoromethoxy)benzene increases electron-withdrawing character, altering reactivity in nucleophilic substitutions compared to the electron-donating methyl group in the target compound .
- Steric Impact: The 4-tert-butylphenoxy substituent introduces significant steric bulk, reducing reaction rates in crowded transition states (e.g., Heck cyclization) .
Key Findings:
- Catalyst Dependency : Palladium catalysts dominate cross-coupling reactions, but additives like TBAB improve yields in cyclization by stabilizing intermediates .
- Substituent Compatibility : Electron-deficient substituents (e.g., trifluoromethyl) require milder conditions (lithium-halogen exchange) to avoid side reactions .
Biological Activity
1-Bromo-2-[(2-methylphenoxy)methyl]benzene, with the molecular formula C14H13BrO, is a brominated organic compound characterized by a bromine atom attached to a benzene ring and a 2-methylphenoxy group linked via a methylene bridge. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and chemical biology.
The biological activity of this compound is largely attributed to its structural features, which allow it to participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. Additionally, the compound can be utilized in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with boronic acids under palladium catalysis.
Applications in Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of more complex organic molecules that may exhibit biological activity. The compound's structure allows it to be a building block for drug development targeting various diseases, including cancer and bacterial infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, azomethine derivatives synthesized from similar phenoxyacetic acid structures have demonstrated significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged between 46.9 µg/mL and 93.7 µg/mL, indicating potent bacteriostatic effects .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups such as bromine on the phenyl ring enhances antimicrobial activity. Compounds with specific substitutions on their aromatic rings have shown improved efficacy against multi-drug resistant bacteria . The structural modifications that optimize interactions with bacterial targets are crucial for enhancing biological activity.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Azomethine Derivative 2a | Antibacterial | 46.9 | Comparable to standard antibiotics |
| Azomethine Derivative 2b | Antibacterial | 93.7 | Exhibited significant bacterial inhibition |
| This compound | Potential Antimicrobial | TBD | Under investigation for drug development |
Case Studies
- Antibacterial Screening : A series of azomethine derivatives derived from phenoxyacetic acid were screened for antibacterial activity. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .
- Synthesis and Characterization : Research focused on synthesizing new derivatives based on the structure of this compound has revealed that modifications at specific positions on the aromatic rings can lead to enhanced biological activities. These studies emphasize the importance of structural diversity in developing effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
